molecular formula C20H17FN2O3S2 B2500397 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955726-19-9

3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No. B2500397
CAS RN: 955726-19-9
M. Wt: 416.49
InChI Key: GEAJLOWRJBWGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to 3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide focuses on the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting the utility of sulfonamide moieties in facilitating cyclization reactions to produce fluorinated derivatives in high yields (Ichikawa et al., 2006). Additionally, the study on fluorophores for Zinc(II) detection, involving closely related sulfonamide analogs, emphasizes the importance of these compounds in developing sensitive fluorescent probes for bioimaging and metal ion detection (Kimber et al., 2001).

Molecular Interactions and Biological Relevance

Investigations into carbonic anhydrases interactions have led to the design of a novel series of benzenesulfonamides, demonstrating the significant role of hydrophobic and hydrophilic functionalities in enhancing selectivity toward various isoforms of the enzyme, highlighting potential therapeutic applications (Bruno et al., 2017). Moreover, the development of tetrahydroisoquinoline derivatives containing benzenesulfonamide moieties as potent, selective human beta3 adrenergic receptor agonists underscores the therapeutic potential of such compounds in treating metabolic disorders (Parmee et al., 2000).

Structural and Analytical Studies

X-ray characterization and theoretical studies of diepoxybenzo[de]isoquinoline derivatives have revealed the importance of F⋯O interactions, providing insights into the molecular structure and potential applications of such compounds in material science and pharmacology (Grudova et al., 2020). Similarly, crystal structures of new carbazole derivatives with benzenesulfonamide groups have been analyzed, contributing to our understanding of molecular conformations and the design of materials with specific optical properties (Madhan et al., 2022).

properties

IUPAC Name

3-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-16-3-1-4-18(12-16)28(25,26)22-17-7-6-14-8-9-23(13-15(14)11-17)20(24)19-5-2-10-27-19/h1-7,10-12,22H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAJLOWRJBWGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

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